molecular formula C23H21ClN4O3S B250692 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

Número de catálogo: B250692
Peso molecular: 469 g/mol
Clave InChI: BWLBGMMBRBGGPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, disruption of BCR signaling, induction of apoptosis in B-cells, and enhancement of the activity of other anti-cancer agents. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical models of B-cell malignancies and has the potential to be used in combination with other anti-cancer agents. However, this compound has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

Direcciones Futuras

There are several future directions for the research and development of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further clinical studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the potential of this compound in combination with other agents.
3. Drug resistance: The development of drug resistance is a major challenge in the treatment of cancer. Further studies are needed to identify the mechanisms of resistance to this compound and to develop strategies to overcome it.
4. Alternative targets: While BTK is a key target in B-cell malignancies, there are other targets in the BCR signaling pathway that could be explored as potential therapeutic targets. Further studies are needed to identify these targets and to develop inhibitors that target them.
In conclusion, this compound is a novel small molecule inhibitor that targets BTK and has shown promising results in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other anti-cancer agents.

Métodos De Síntesis

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The starting materials for the synthesis are 4-chlorobenzoyl chloride, 2-furoic acid, and 1-(2-aminophenyl)piperazine. The intermediate compounds are then prepared by reacting these starting materials with various reagents, such as thionyl chloride, triethylamine, and N,N-dimethylformamide. The final step involves coupling the intermediate compounds to form this compound.

Aplicaciones Científicas De Investigación

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). These studies have shown that this compound effectively inhibits BTK activity and disrupts BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Propiedades

Fórmula molecular

C23H21ClN4O3S

Peso molecular

469 g/mol

Nombre IUPAC

N-[[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN4O3S/c24-17-9-7-16(8-10-17)22(30)28-13-11-27(12-14-28)19-5-2-1-4-18(19)25-23(32)26-21(29)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

Clave InChI

BWLBGMMBRBGGPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

SMILES canónico

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.